molecular formula C9H5Cl2N3 B7838319 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine

Cat. No.: B7838319
M. Wt: 226.06 g/mol
InChI Key: MPRHNRNWVAMNIQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is an aromatic heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chlorine atoms and a pyridinyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dioxane. The reaction is carried out at elevated temperatures, usually around 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridinyl and pyrimidine rings can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dioxane.

    Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

    Substitution Reactions: Yield substituted pyrimidines with various functional groups.

    Coupling Reactions: Produce biaryl compounds or other complex structures.

    Oxidation and Reduction: Result in oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and pyridinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

    2,4-Dichloropyrimidine: Lacks the pyridinyl group but shares the pyrimidine core structure.

    5-(Pyridin-3-yl)pyrimidine: Similar structure but without the chlorine atoms.

    2,4-Dichloro-6-(pyridin-3-yl)pyrimidine: Similar but with an additional chlorine atom at the 6-position.

Uniqueness: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is unique due to the specific positioning of the chlorine atoms and the pyridinyl group, which confer distinct reactivity and interaction profiles. This makes it a valuable intermediate for synthesizing a variety of compounds with tailored properties .

Properties

IUPAC Name

2,4-dichloro-5-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRHNRNWVAMNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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